molecular formula C16H25NO B373451 N-(2,5-ditert-butylphenyl)acetamide

N-(2,5-ditert-butylphenyl)acetamide

Cat. No.: B373451
M. Wt: 247.38g/mol
InChI Key: UUFNFDXJKUYFJH-UHFFFAOYSA-N
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Description

N-(2,5-Ditert-butylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with two bulky tert-butyl groups at the 2- and 5-positions. The tert-butyl groups impart significant steric hindrance and lipophilicity, which can influence physicochemical properties such as solubility, crystallinity, and biological activity. Acetamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38g/mol

IUPAC Name

N-(2,5-ditert-butylphenyl)acetamide

InChI

InChI=1S/C16H25NO/c1-11(18)17-14-10-12(15(2,3)4)8-9-13(14)16(5,6)7/h8-10H,1-7H3,(H,17,18)

InChI Key

UUFNFDXJKUYFJH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Steric and Electronic Effects :

  • The tert-butyl groups in this compound likely reduce solubility in polar solvents compared to methyl-substituted analogs like N-(2,5-dimethylphenyl)acetamide .
  • Steric hindrance from tert-butyl groups may hinder intermolecular interactions, contrasting with N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, which forms robust hydrogen-bonded networks .

Biological Relevance: Chlorinated derivatives (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) are linked to acetaminophen metabolism, suggesting that halogenation can enhance reactivity or toxicity . Benzothiazole-containing analogs () highlight the role of heterocyclic moieties in modulating bioactivity, though this compound lacks such functional groups .

Crystallographic Behavior :

  • Methyl-substituted acetamides (e.g., N-(2,5-dimethylphenyl)acetamide) exhibit predictable packing modes, while bulky tert-butyl groups may disrupt crystalline order due to steric clashes .

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